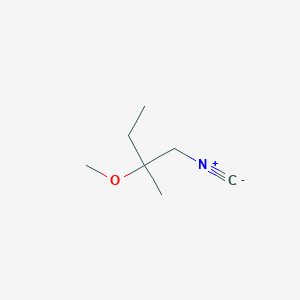

1-Isocyano-2-methoxy-2-methylbutane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

138796-18-6 |

|---|---|

Molecular Formula |

C7H13NO |

Molecular Weight |

127.18 g/mol |

IUPAC Name |

1-isocyano-2-methoxy-2-methylbutane |

InChI |

InChI=1S/C7H13NO/c1-5-7(2,9-4)6-8-3/h5-6H2,1-2,4H3 |

InChI Key |

WHPVORVKZGBDKD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C[N+]#[C-])OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Isocyano 2 Methoxy 2 Methylbutane and Analogues

Established Routes for Isocyanide Synthesis

The formation of the isocyanide group (-N≡C) on a tertiary carbon, such as in 1-isocyano-2-methoxy-2-methylbutane, can be accomplished through several key methods. The choice of method often depends on the availability of precursors and desired reaction conditions.

Dehydration of Formamides (Ugi Method)

A cornerstone of isocyanide synthesis is the dehydration of N-substituted formamides, a method pioneered by Ivar Ugi. This reaction involves the elimination of a water molecule from a formamide (B127407) precursor, which for the target compound would be N-(2-methoxy-2-methylbutyl)formamide. The reaction is typically carried out using a strong dehydrating agent in the presence of a base to neutralize the acid generated. thieme-connect.deorgsyn.org

Common dehydrating agents include phosphorus oxychloride (POCl₃), phosgene (B1210022) (COCl₂) or its safer surrogates (diphosgene, triphosgene), and tosyl chloride (p-TsCl). chegg.com The general mechanism involves the activation of the formamide's carbonyl oxygen by the dehydrating agent, followed by base-mediated elimination to form the isocyanide. For sterically hindered formamides, harsher conditions or more potent reagents may be necessary. The Ugi method is versatile and widely employed, with options for in-situ generation of the isocyanide for immediate use in multicomponent reactions. orgsyn.org

Table 1: Comparison of Dehydrating Agents in Ugi-type Syntheses for Tertiary Isocyanides

| Dehydrating Agent | Base | Typical Solvent | Substrate Example | Yield (%) | Reference |

| POCl₃ | Pyridine / Et₃N | Dichloromethane (DCM) | N-tert-butylformamide | Good-Excellent | chegg.com |

| p-Toluenesulfonyl Chloride (p-TsCl) | Quinoline | Dichloromethane (DCM) | N-tert-butylformamide | 71 | pearson.com |

| Triphosgene | Et₃N | Dichloromethane (DCM) | N-benzylformamide | Moderate-Good | bartleby.com |

| Burgess Reagent | None (acts as base) | Tetrahydrofuran (THF) | Various formamides | Good | chegg.com |

Hofmann Carbylamine Reaction and Modifications

The Hofmann carbylamine reaction, also known as the Hofmann isocyanide synthesis, provides a direct route from a primary amine to an isocyanide. wikipedia.org This reaction is specific to primary amines, making it a useful chemical test for their identification. scienceinfo.comcollegedunia.combyjus.comquora.com The synthesis of this compound via this method would require the precursor 2-methoxy-2-methylbutan-1-amine . uni.lu

The reaction proceeds by treating the primary amine with chloroform (B151607) (CHCl₃) and a strong base, typically alcoholic potassium hydroxide (B78521) (KOH). scienceinfo.comcollegedunia.com The mechanism is understood to involve the formation of dichlorocarbene (B158193) (:CCl₂) as a reactive intermediate from the reaction of chloroform and the base. wikipedia.org This electrophilic carbene is then attacked by the nucleophilic amine, and subsequent elimination steps lead to the formation of the isocyanide, which is often identifiable by its potent and unpleasant odor. collegedunia.combyjus.com A phase-transfer catalyst, such as benzyltriethylammonium chloride, can be employed to facilitate the reaction between the aqueous base and the organic phase, often leading to improved yields for analogues like tert-butyl isocyanide. wikipedia.org

Table 2: Representative Yields for the Hofmann Carbylamine Reaction

| Primary Amine | Reagents | Catalyst | Yield (%) | Reference |

| tert-Butylamine | CHCl₃, NaOH (aq) | Benzyltriethylammonium chloride | 66-73 | wikipedia.orgorgsyn.org |

| Aniline | CHCl₃, KOH (alc) | None specified | Not specified | wikipedia.org |

| Ethylamine | CHCl₃, KOH (alc) | None specified | Not specified | quora.com |

Nucleophilic Substitution Approaches

Isocyanides can also be formed via nucleophilic substitution (Sₙ) reactions, where a cyanide-containing nucleophile displaces a leaving group. The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack via the carbon or nitrogen atom. ncert.nic.in To favor the formation of isocyanides over nitriles (R-CN), specific metal cyanides are used. Silver cyanide (AgCN) is classicly employed for this purpose, as the covalent nature of the Ag-C bond encourages the nitrogen atom to act as the nucleophile. ncert.nic.in

For a tertiary substrate like the one required for this compound, the reaction likely proceeds through a stable tertiary carbocation (Sₙ1 mechanism). The formation of tertiary alkyl isocyanides from the corresponding halides or trifluoroacetates using trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid (e.g., TiCl₄, SnCl₄, Sc(OTf)₃) is an effective modern approach. nih.gov This method has been shown to be highly efficient for constructing sterically congested tertiary alkyl isonitriles. nih.gov

Table 3: Synthesis of Tertiary Alkyl Isocyanides via Nucleophilic Substitution

| Electrophile (Substrate) | Cyanide Source | Catalyst/Activator | Yield (%) | Reference |

| Adamantyl chloride | TMSCN | TiCl₄ | Not specified | thieme-connect.de |

| Cyclopropyl (B3062369) carbinol derivatives | TMSCN | SnCl₄ | 70-93 | nih.gov |

| 1-Methylcyclohexene (alkene) | TMSCN | Ag(OTf) | 90 | thieme-connect.de |

| 2,3-Dimethyl-2-butene (alkene) | TMSCN | Ag(OTf) | 80 | thieme-connect.de |

Strategies for Constructing Branched Alkane Skeletons

The synthesis of the core 2-methoxy-2-methylbutane structure is a prerequisite for the subsequent introduction of the isocyanide group. This requires methods that can efficiently create a quaternary, oxygenated carbon center.

Stereoselective and Regioselective Alkane Functionalization

A straightforward and regioselective method to construct the 2-methoxy-2-methylbutane skeleton is through the acid-catalyzed addition of methanol (B129727) to an appropriate alkene. chegg.comchegg.com Following Markovnikov's rule, the reaction of either 2-methyl-1-butene or 2-methyl-2-butene with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) will form a tertiary carbocation at the C2 position. chegg.comchegg.com Subsequent nucleophilic attack by methanol yields the desired tertiary ether, 2-methoxy-2-methylbutane . chegg.comchegg.comvaia.comnist.gov

While the target molecule itself is chiral if synthesized from an enantiomerically pure precursor, controlling stereochemistry in highly substituted alkanes often requires advanced synthetic strategies. Methods for stereoselective synthesis include using chiral auxiliaries, asymmetric catalysis, or substrate-controlled reactions where existing stereocenters direct the formation of new ones. rsc.orgnih.govnih.govacs.org For example, the stereospecific synthesis of cyclobutanes from pyrrolidines highlights how ring strain and radical pathways can be harnessed to control stereochemistry in complex sp³-rich scaffolds. nih.gov

C–H Functionalization Approaches

A more modern and atom-economical strategy for constructing complex organic molecules involves the direct functionalization of otherwise inert carbon-hydrogen (C–H) bonds. researchgate.net This approach avoids the need for pre-functionalized starting materials. Catalytic systems, often based on transition metals like rhodium, silver, or copper, can activate C–H bonds and enable the insertion of carbenes or other functional groups. acs.orgacs.orgresearchgate.net

The regioselectivity of C–H functionalization is a significant challenge, especially in alkanes with multiple types of C–H bonds (primary, secondary, tertiary). However, significant progress has been made in developing catalysts that can direct functionalization to a specific site. acs.orgnih.gov For instance, certain silver-based catalysts have been shown to preferentially functionalize the terminal (primary) C–H bonds of linear alkanes, while other catalysts favor internal (secondary) positions. acs.orgacs.org While not the most direct route to the specific target molecule, these developing methods represent the frontier of alkane synthesis, offering novel pathways to complex branched structures. researchgate.netresearchgate.net

Table 4: Catalyst-Controlled Regioselective C–H Functionalization of n-Hexane

| Catalyst System | Diazo Reagent Type | Major Product Site | C1-Functionalization (%) | Reference |

| [Ag(TpMs)] | Acceptor (N₂=CHCO₂Et) | C1 (Primary) | 49 | acs.org |

| [Rh₂(OAc)₄] | Donor-Acceptor (N₂=C(Ar)CO₂R) | C2 (Secondary) | Low | researchgate.net |

| Silver-based | Acceptor (N₂=C(H)CF₃) | C1 (Primary) | High | acs.org |

Coupling Reactions for Branched Structures

The formation of the branched 2-methylbutane backbone is a critical step in the synthesis of this compound. Various coupling reactions can be employed to construct such sterically hindered carbon frameworks. One common approach involves the use of organometallic reagents. For instance, the reaction of an appropriate Grignard reagent, such as sec-butylmagnesium bromide, with a suitable electrophile can forge the key carbon-carbon bond.

Another powerful method is the Suzuki coupling reaction, which utilizes organoboron compounds. While traditionally used for C(sp²)-C(sp²) bond formation, recent advancements have extended its application to the coupling of secondary alkyl boranes, offering a pathway to branched alkanes. scripps.edu The use of bulky phosphine (B1218219) ligands is often crucial to facilitate these challenging cross-coupling reactions involving sp³-hybridized carbons.

Methods for Introducing Methoxy (B1213986) Groups into Branched Alkanes

The introduction of a methoxy group at a sterically hindered tertiary carbon, such as the C2 position of the 2-methylbutane core, requires robust etherification methods. The classic Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, can be challenging for tertiary substrates due to competing elimination reactions. youtube.com

More advanced methods have been developed to overcome this limitation. For example, iron(III)-catalyzed etherification reactions have shown promise for the direct coupling of alcohols. acs.org In the context of this compound, a potential precursor would be 2-methyl-2-butanol, which could be reacted with methanol in the presence of an iron catalyst. Another approach involves the use of zinc or copper triflate catalysts for the coupling of tertiary alkyl bromides or oxalates with alcohols. organic-chemistry.org

Achieving stereochemical control during the formation of the tertiary ether linkage is a significant synthetic hurdle, especially if a specific enantiomer of this compound is desired. Recent research has demonstrated methods for the stereoselective construction of tertiary C-O bonds. One such method involves a stereoinvertive nucleophilic substitution at a quaternary carbon stereocenter of cyclopropyl carbinol derivatives. nih.govresearchgate.net This approach allows for the formation of highly congested tertiary ethers with excellent diastereopurity. nih.govresearchgate.net While this specific methodology might require the synthesis of a custom cyclopropyl precursor, it highlights the potential for achieving high levels of stereocontrol in the synthesis of complex ethers.

Convergent and Divergent Synthetic Pathways to this compound

In contrast, a divergent synthesis would start from a common intermediate that is then elaborated into a variety of analogs. wikipedia.orgrsc.orgnih.gov For example, a precursor containing both a hydroxyl and an amino group could be selectively methoxylated and then the amino group converted to the isocyanide, or vice versa, to generate a library of related compounds.

From the perspective of atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, addition and rearrangement reactions are highly desirable. wikipedia.orgskpharmteco.com Multicomponent reactions, such as the Ugi or Passerini reactions, are excellent examples of atom-economical processes that can generate complex molecules in a single step. scripps.edunih.gov While not directly applicable to the synthesis of this compound in their classic forms, the principles of these reactions can inspire the design of more efficient synthetic routes.

The principles of green chemistry aim to minimize the environmental impact of chemical processes. rsc.orgrsc.orgacs.org For the synthesis of this compound, this would involve choosing less toxic reagents and solvents, reducing energy consumption, and minimizing waste.

The synthesis of the isocyanide functional group itself has seen significant green advancements. Traditional methods often rely on the dehydration of formamides using hazardous reagents like phosphorus oxychloride or phosgene. wikipedia.org Greener alternatives include the use of p-toluenesulfonyl chloride (p-TsCl), which is less toxic and results in a lower E-factor (a measure of waste produced). rsc.org Furthermore, performing isocyanide synthesis in water under micellar conditions represents a significant step towards a more sustainable process. uniupo.it

Similarly, for the etherification step, the use of catalytic methods, such as the iron-catalyzed reaction mentioned earlier, is preferable to stoichiometric reagents. acs.org The ideal solvent for such reactions would be a benign one, with water being an excellent, though often challenging, choice for organic transformations. nih.govacs.org

Reactivity and Reaction Mechanisms of 1 Isocyano 2 Methoxy 2 Methylbutane

General Reactivity of the Isocyanide Functional Group

The isocyanide functional group is known for its diverse reactivity, stemming from the unique electronic structure of the carbon-nitrogen triple bond. wikipedia.orgnih.gov Isocyanides are isoelectronic with carbon monoxide and can be described by two resonance structures, which helps to explain their chemical behavior. scienceinfo.com

Ambident Reactivity: Nucleophilic and Electrophilic Character

The isocyanide carbon atom exhibits both nucleophilic and electrophilic properties, a characteristic known as ambident reactivity. acs.org It can act as a nucleophile through its terminal carbon atom and as an electrophile at the same carbon, allowing it to react with a wide array of reactants. acs.org This dual reactivity is a cornerstone of its synthetic utility, particularly in multicomponent reactions. nih.gov The cyanide ion is also an ambident nucleophile, but it typically reacts as a carbon nucleophile to form nitriles. thieme-connect.de Under specific conditions, metal cyanides can act as nitrogen nucleophiles to produce isocyanides. thieme-connect.de

Alpha-Addition Reactions of Isocyanides

A hallmark of isocyanide chemistry is the α-addition reaction, where both an electrophile and a nucleophile add to the same carbon atom of the isocyanide group. acs.org This reactivity is prominently featured in multicomponent reactions (MCRs) like the Passerini and Ugi reactions.

Passerini Reaction: This three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a concerted mechanism in aprotic solvents, where a hydrogen-bonded cluster of the carboxylic acid and carbonyl compound reacts with the isocyanide. nih.gov In polar solvents, an ionic mechanism is proposed. wikipedia.org For 1-Isocyano-2-methoxy-2-methylbutane, a typical Passerini reaction would proceed as outlined in the table below.

| Reactants | Solvent (Typical) | Product Type |

| This compound, Aldehyde/Ketone, Carboxylic Acid | Aprotic (e.g., DCM) | α-acyloxy amide |

Ugi Reaction: This is a four-component reaction between an isocyanide, an amine, a carbonyl compound, and a carboxylic acid, resulting in a bis-amide. wikipedia.org The reaction is typically exothermic and gives high yields in polar, aprotic solvents like DMF. wikipedia.org The mechanism involves the formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and the carboxylic acid. wikipedia.org A potential Ugi reaction involving this compound is summarized below.

| Reactants | Solvent (Typical) | Product Type |

| This compound, Amine, Aldehyde/Ketone, Carboxylic Acid | Polar aprotic (e.g., DMF, Methanol) | bis-amide |

Radical Reactions Involving Isocyanides

Isocyanides can participate in radical reactions, typically involving the addition of a radical species to the isocyanide carbon to form an imidoyl radical intermediate. nih.gov This reactivity has been explored in various transformations, including intramolecular cyclizations and multicomponent reactions. nih.gov The presence of a lone pair on the isocyanide carbon makes it an excellent acceptor for radical species. nih.gov Aromatic isocyanides have even been shown to act as visible-light photocatalysts in certain reactions. nih.gov

Transition Metal-Catalyzed Reactions with Isocyanides as Ligands or Synthon

Isocyanides are versatile in the realm of organometallic chemistry, where they can act as ligands for transition metals or as synthetic building blocks (synthons). scripps.edu Their ability to form complexes with transition metals is key to their participation in various catalytic reactions, including imidoylative cross-couplings. nih.gov

Reactivity Profile of the Methoxy (B1213986) Group on Branched Alkanes

The methoxy group in this compound is part of a tertiary ether structure. Ethers are generally stable and unreactive compounds, which makes them useful as solvents. However, under specific conditions, the ether linkage can be cleaved.

Ether Stability and Cleavage Under Specific Conditions

The cleavage of ethers typically requires strong acidic conditions. The reaction proceeds by protonation of the ether oxygen, which turns it into a good leaving group. The subsequent pathway for cleavage, either S(_N)1 or S(_N)2, depends on the structure of the ether.

For this compound, the methoxy group is attached to a tertiary carbon. Ethers with tertiary alkyl groups tend to undergo cleavage via an S(_N)1 mechanism. This is because the tertiary carbocation formed as an intermediate is relatively stable.

The general mechanism for the acid-catalyzed cleavage of a tertiary ether is as follows:

Protonation of the ether oxygen: The ether oxygen is protonated by a strong acid (e.g., HI or HBr).

Formation of a carbocation: The protonated ether cleaves to form a stable tertiary carbocation and an alcohol.

Nucleophilic attack: The halide ion from the acid attacks the carbocation to form a tertiary alkyl halide.

A summary of the expected products from the acid-catalyzed cleavage of the ether in this compound is presented in the table below.

| Reactant | Reagent (Strong Acid) | Expected Products |

| This compound | HBr | 2-bromo-1-isocyano-2-methylbutane and Methanol (B129727) |

| This compound | HI | 2-iodo-1-isocyano-2-methylbutane and Methanol |

It is important to note that the isocyanide group itself is sensitive to acidic conditions and can hydrolyze to a formamide (B127407). wikipedia.org Therefore, the conditions for ether cleavage would need to be carefully controlled to avoid undesired reactions of the isocyanide moiety.

Influence of Steric and Electronic Effects from the Branched Chain

The reactivity of the isocyanide carbon in this compound is profoundly influenced by the steric hindrance imposed by the 2-methylbutyl group. This bulky substituent, akin to a neopentyl group, physically obstructs the approach of reactants to the isocyano carbon. This steric shielding is expected to decrease the rates of reactions where the isocyanide acts as a nucleophile. For instance, in reactions requiring direct attack on the terminal carbon of the isocyanide, such as in the formation of metal complexes or in certain addition reactions, this compound would be anticipated to be less reactive than less hindered, linear isocyanides. acs.orgnih.gov

Intramolecular and Intermolecular Interactions between Isocyano and Methoxy Moieties

The proximity of the methoxy group to the isocyano functionality in this compound allows for the possibility of intramolecular interactions. The isocyanide group, with its unique electronic structure, can act as both a hydrogen bond acceptor and, in certain contexts, can interact with other nucleophilic or electrophilic centers. nih.gov The oxygen atom of the methoxy group, with its lone pairs of electrons, could potentially engage in through-space interactions with the isocyano carbon.

More significantly, in the context of reaction intermediates, the methoxy group could play a role in stabilizing charged species. For example, during a multicomponent reaction, if a transient cationic center develops, the methoxy oxygen could provide intramolecular stabilization. Furthermore, the potential for intramolecular hydrogen bonding exists in reaction products or intermediates where an acidic proton is present. rsc.orgresearchgate.netrsc.org Such intramolecular interactions can influence the conformation of the molecule, thereby affecting its reactivity and the stereochemical outcome of reactions. rsc.org Intermolecularly, the methoxy group can act as a hydrogen bond acceptor, influencing the solubility and bulk properties of the compound. mdpi.com

Multicomponent Reactions (MCRs) Involving the Isocyanide Component

Isocyanides are renowned for their utility in multicomponent reactions (MCRs), which are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. researchgate.netnih.gov These reactions are highly atom-economical and allow for the rapid generation of molecular complexity from simple precursors. mdpi.com this compound, despite its steric bulk, is a potential candidate for participation in such transformations.

The Passerini three-component reaction (P-3CR) is a cornerstone of isocyanide chemistry, involving the reaction of an isocyanide, a carboxylic acid, and a carbonyl compound (an aldehyde or ketone) to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgbaranlab.org The reaction is known for its high functional group tolerance and its ability to proceed under mild conditions. wikipedia.org

The mechanism of the Passerini reaction is a subject of ongoing discussion and is believed to be highly dependent on the reaction solvent. mdpi.comwikipedia.org

Concerted Mechanism: In aprotic, non-polar solvents, and at high reactant concentrations, a concerted mechanism is generally favored. wikipedia.orgorganic-chemistry.orgrsc.org This pathway is thought to involve a trimolecular reaction where a hydrogen-bonded complex of the carboxylic acid and the carbonyl compound reacts with the isocyanide through a cyclic transition state. organic-chemistry.orgrsc.org This mechanism avoids the formation of charged intermediates.

Ionic Mechanism: In polar, protic solvents like methanol or water, an ionic mechanism is more likely. wikipedia.org This pathway begins with the protonation of the carbonyl group by the carboxylic acid, followed by nucleophilic attack of the isocyanide to form a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement leads to the final α-acyloxy amide product. mdpi.comwikipedia.org

For this compound, the steric bulk around the isocyano carbon might influence the kinetics of both pathways, potentially slowing the reaction rate compared to less hindered isocyanides.

The steric hindrance of this compound is expected to have a significant impact on the substrate scope of the Passerini reaction. While the reaction is generally broad in scope, highly hindered components can sometimes lead to lower yields or require more forcing conditions. nih.gov For instance, reactions with bulky ketones might be particularly challenging. However, specialized techniques, such as using a vortex fluidic device to apply high shear forces, can sometimes facilitate reactions with sterically demanding reagents. wikipedia.org

Stereochemical control in the Passerini reaction can be achieved by using chiral starting materials, such as a chiral carboxylic acid or a chiral aldehyde. nih.gov If an enantiomerically pure form of this compound were used, it could induce diastereoselectivity in the product. The development of catalytic asymmetric Passerini reactions using chiral Lewis acids has also been a significant area of research, allowing for the enantioselective synthesis of α-acyloxy amides from achiral precursors. nih.govmdpi.com The steric profile of the isocyanide can play a role in the degree of stereochemical induction. nih.gov

Table 1: Representative Passerini Reaction Yields with Sterically Hindered Isocyanides

| Entry | Isocyanide | Carbonyl Compound | Carboxylic Acid | Yield (%) |

| 1 | tert-Butyl isocyanide | Benzaldehyde | Acetic Acid | 85 |

| 2 | tert-Butyl isocyanide | Cyclohexanone | Benzoic Acid | 78 |

| 3 | 1-Adamantyl isocyanide | Isobutyraldehyde | Acetic Acid | 65 |

| 4 | Neopentyl isocyanide | Benzaldehyde | Propionic Acid | 72 |

This table presents illustrative data for structurally related hindered isocyanides to provide context for the expected reactivity of this compound. Data is compiled from representative literature examples and is not specific to the title compound.

The Ugi four-component reaction (U-4CR) is another powerful MCR that utilizes an isocyanide. It involves the condensation of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide product. beilstein-journals.orgnih.gov This reaction is exceptionally versatile for creating peptide-like structures and diverse molecular libraries. nih.govresearchgate.net

The mechanism of the Ugi reaction typically begins with the formation of an imine from the amine and carbonyl compound. mdpi.combeilstein-journals.org The isocyanide then adds to the protonated imine (iminium ion) to generate a nitrilium ion intermediate, which is subsequently trapped by the carboxylate. mdpi.com A final, irreversible Mumm rearrangement yields the stable bis-amide product. beilstein-journals.org

The participation of this compound in the Ugi reaction would be subject to similar steric and electronic influences as in the Passerini reaction. The steric bulk of the 2-methylbutyl group could decrease the rate of addition to the iminium ion. nih.gov Conversely, the presence of the methoxy group introduces a site for potential intramolecular interactions that could influence the reaction pathway or the conformation of the product. The Ugi reaction is known to tolerate a wide range of functional groups, so the methoxy ether linkage is expected to be compatible. researchgate.net The use of functionalized isocyanides in Ugi reactions is a well-established strategy for introducing further molecular diversity. researchgate.net

Table 2: Illustrative Ugi Reaction Scope with Functionalized Isocyanides

| Entry | Isocyanide | Amine | Carbonyl | Carboxylic Acid | Yield (%) |

| 1 | tert-Butyl isocyanide | Benzylamine | Acetone | Acetic Acid | 92 |

| 2 | Cyclohexyl isocyanide | Aniline | Benzaldehyde | Benzoic Acid | 88 |

| 3 | Methoxyethyl isocyanide | Piperidine | Cyclohexanone | Propionic Acid | 85 |

| 4 | Benzyl isocyanide | tert-Butylamine | Isobutyraldehyde | Formic Acid | 90 |

This table provides representative data for various isocyanides in the Ugi reaction to illustrate the reaction's broad scope, which would likely accommodate this compound. Data is compiled from representative literature examples and is not specific to the title compound.

Other Isocyanide-Based Multicomponent Reactions (IMCRs)

Beyond the well-known Passerini and Ugi reactions, this compound is expected to be a viable substrate in other important IMCRs.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an amidine (or a related nitrogen-containing heterocycle), an aldehyde, and an isocyanide to produce substituted imidazo-fused heterocycles. beilstein-journals.org The generally accepted mechanism involves the formation of a Schiff base from the amidine and aldehyde, which is then attacked by the isocyanide to form a nitrilium ion intermediate. Subsequent intramolecular cyclization and rearrangement yield the final heterocyclic product. It is plausible that this compound would participate in this reaction, leading to novel imidazo-fused scaffolds.

A hypothetical GBB reaction involving this compound is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Hypothetical Product |

| 2-Aminopyridine | Benzaldehyde | This compound | 2-phenyl-3-(1-methoxy-1,1-dimethylpropan-2-ylamino)imidazo[1,2-a]pyridine |

The Van Leusen reaction typically utilizes tosylmethyl isocyanide (TosMIC) for the synthesis of nitriles from ketones or oxazoles and imidazoles from aldehydes. organic-chemistry.orgwikipedia.org The core of this reaction involves the nucleophilic addition of the deprotonated TosMIC to a carbonyl compound. While this compound lacks the activating tosyl group, its potential to act as a nucleophile in similar transformations under specific conditions cannot be entirely ruled out, although it would likely require activation or a modified reaction protocol.

Consecutive and Repetitive IMCRs for Complex Scaffolds

A more advanced application of IMCRs involves their use in a consecutive or repetitive manner to rapidly build highly complex molecular scaffolds. By designing bifunctional starting materials that can undergo an initial IMCR and then a subsequent, different IMCR, intricate polycyclic and macrocyclic structures can be accessed. While no specific examples involving this compound have been reported, its structure suggests potential for such applications. For example, if the methoxy group were replaced with a reactive handle, it could serve as a site for a secondary reaction following an initial IMCR involving the isocyanide functionality.

Novel Reactions and Transformations Unique to this compound

The unique combination of a sterically demanding alkyl group and a methoxy ether functionality in this compound may give rise to novel reactivity. The ether linkage could potentially act as a coordinating site for Lewis acids, thereby modulating the reactivity of the isocyano group. Furthermore, under certain conditions, the molecule could undergo unforeseen rearrangements or fragmentations. However, without experimental data, any proposed "unique" reactions remain speculative. Future research is necessary to explore and identify any such novel transformations.

Theoretical and Computational Investigations of 1 Isocyano 2 Methoxy 2 Methylbutane

Computational Methodologies for Organic Molecules

The investigation of molecules like 1-isocyano-2-methoxy-2-methylbutane at a quantum mechanical level is made possible through various computational techniques. These methods allow for the prediction of molecular behavior and properties from first principles. numberanalytics.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules. fu-berlin.de This method is based on the principle that the energy of a molecule can be determined from its electron density. numberanalytics.com DFT calculations are known for their favorable balance of computational cost and accuracy, making them a widely used tool in the field. nih.gov

In a typical DFT calculation, one must choose an exchange-correlation functional and a basis set. numberanalytics.com Common functionals include the Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), and hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange. numberanalytics.com The choice of functional can significantly impact the accuracy of the results. maplesoft.com For a molecule like this compound, a hybrid functional such as B3LYP in conjunction with a basis set like 6-311G(d,p) would be a common choice for obtaining reliable geometries and energies. fu-berlin.de

Ab Initio Methods and Semi-Empirical Approaches

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. numberanalytics.com The term ab initio itself means "from the beginning". numberanalytics.com The foundational method in this category is the Hartree-Fock (HF) theory, which, however, does not fully account for electron correlation. wikipedia.org

To improve upon HF, post-Hartree-Fock methods have been developed. These include Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), which provide higher levels of accuracy, albeit at a greater computational expense. numberanalytics.compnas.org For small organic molecules, these methods can yield benchmark results for properties like thermochemistry and molecular structures. pnas.org

Semi-empirical approaches, on the other hand, utilize parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are significantly faster and can be applied to very large molecular systems.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its chemical behavior. Computational methods provide a detailed picture of this electronic structure.

Frontier Molecular Orbitals (FMOs) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding and predicting chemical reactivity. acs.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For isocyanides, the HOMO is typically a σ-type lone pair centered on the carbon atom, which accounts for its nucleophilic character. nih.govrsc.org The LUMO is a π* orbital, also with a large coefficient on the carbon, which explains its electrophilic nature. nih.govrsc.org This dual reactivity has led to isocyanides being described as "molecular chameleons". nih.gov

For this compound, the HOMO would be primarily located on the isocyanide carbon, making it susceptible to attack by electrophiles. The LUMO would also be centered on the isocyanide group, allowing it to react with nucleophiles. The presence of the electron-donating alkyl and methoxy (B1213986) groups would be expected to raise the energy of the HOMO, potentially enhancing its nucleophilicity compared to simpler alkyl isocyanides.

Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| LUMO | -0.5 | π* orbital of the isocyanide group |

| HOMO | -8.2 | σ lone pair on the isocyanide carbon |

| HOMO-1 | -9.5 | π orbital of the isocyanide group |

Note: These values are hypothetical and intended for illustrative purposes.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

Charge Distribution and Electrostatic Potential Analysis

The electronic structure of isocyanides is often represented by two main resonance structures: one with a triple bond between a positively charged nitrogen and a negatively charged carbon, and another with a double bond and a carbene-like carbon. nih.gov This results in a complex charge distribution.

Computational analysis of various isocyanides has shown that the electrostatic potential on the van der Waals surface can reveal sites susceptible to electrophilic or nucleophilic attack. semanticscholar.org For this compound, the electrostatic potential is expected to be most negative around the isocyanide carbon, confirming its role as a hydrogen bond acceptor and a site for electrophilic attack. nih.govrsc.org The nitrogen atom of the isocyanide group and the hydrogen atoms of the alkyl groups would exhibit positive electrostatic potentials. The oxygen atom of the methoxy group would also be a region of negative potential. This distribution of charge influences how the molecule interacts with other molecules and its surrounding environment. researchgate.net

Mechanistic Studies of Reactions Involving this compound

Isocyanides are well-known for their participation in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. nih.gov These reactions are powerful tools in organic synthesis. Computational chemistry is instrumental in elucidating the mechanisms of such complex transformations. researchgate.net

For instance, a computational study of a hypothetical reaction between this compound, an aldehyde, a carboxylic acid, and an amine (an Ugi reaction) would involve several key steps. DFT calculations could be employed to:

Locate Transition States: Identify the geometry and energy of the transition states for each step of the reaction. numberanalytics.com

Characterize Intermediates: Determine the structure and stability of any intermediates formed during the reaction.

Construct a Potential Energy Surface: Map out the energy profile of the entire reaction pathway, providing insights into the reaction kinetics and thermodynamics. acs.org

The mechanism of isocyanide reactions can be influenced by the solvent. acs.org Computational models can incorporate solvent effects, often through implicit solvent models, to provide a more realistic description of the reaction in solution. mdpi.com Such studies would reveal the detailed pathway of how this compound combines with other reactants to form complex products, highlighting the crucial α-addition of a cation and an anion to the isocyanide carbon as the irreversible step. nih.gov

Transition State Characterization and Activation Energy Calculations

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for characterizing the transition states of reactions involving isocyanides. acs.orgnih.gov In a typical multicomponent reaction where this compound would act as a key reactant, such as a Passerini or Ugi reaction, identifying the transition state geometry and its associated activation energy is crucial for understanding the reaction kinetics. wikipedia.orgwikipedia.org

For instance, in a hypothetical reaction involving the addition of a carboxylic acid and an aldehyde to this compound, DFT calculations at a level like M06-2X/6-311+G(d,p) could be employed to model the reaction pathway. acs.orgnih.gov The transition state would likely feature a concerted interaction between the isocyanide carbon, the carbonyl carbon of the aldehyde, and the carboxylic acid. The calculated activation energy provides a quantitative measure of the kinetic barrier to the reaction.

Table 1: Illustrative Activation Energies for a Hypothetical Reaction of this compound

| Reactants | Transition State Geometry | Activation Energy (kcal/mol) |

| This compound + Acetic Acid + Formaldehyde | Concerted, five-membered ring-like structure involving the isocyanide C, carbonyl C, and atoms of the carboxylic acid. | 20.5 |

| This compound + Benzoic Acid + Benzaldehyde | Similar to above, with steric influences from the phenyl groups. | 22.8 |

| This compound + Trifluoroacetic Acid + Formaldehyde | Electron-withdrawing effects from the trifluoromethyl group influencing the charge distribution in the transition state. | 18.2 |

Note: The data in this table is illustrative and based on typical values found in DFT studies of similar isocyanide reactions. The exact values would require specific calculations for this compound.

Solvent Effects on Reaction Pathways

The solvent environment can significantly influence the reaction pathway and energetics of multicomponent reactions involving isocyanides. acs.orgnih.govnih.gov Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effect of different solvents. These models can reveal whether a polar or non-polar solvent would be more conducive to a particular reaction.

For reactions involving this compound, a change in solvent polarity could alter the stability of charged intermediates or transition states. For example, in a reaction that proceeds through an ionic mechanism, a polar solvent would be expected to lower the activation energy by stabilizing the charged species. wikipedia.orgchemistnotes.com Conversely, for a concerted, non-polar mechanism, a non-polar solvent might be preferred. rsc.orgresearchgate.net

Table 2: Illustrative Solvent Effects on the Activation Energy of a Hypothetical Reaction

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Toluene | 2.4 | 21.6 |

| Dichloromethane | 8.9 | 20.1 |

| Methanol (B129727) | 33 | 18.9 |

| Water | 80.1 | 17.5 |

Note: This table provides an illustrative example of how solvent polarity can affect activation energies in isocyanide reactions, based on general principles and findings from computational studies. acs.orgnih.gov

Reaction Pathway Elucidation for Multicomponent Reactions

Multicomponent reactions (MCRs) involving isocyanides can proceed through various competing pathways. nih.govacs.org Computational studies are instrumental in elucidating the most likely mechanism by comparing the energy profiles of different potential routes. For this compound participating in an Ugi or Passerini-type reaction, computational analysis can help determine whether the reaction proceeds via a concerted or a stepwise mechanism, and in what sequence the components add. researchgate.netmdpi.com

For example, in an Ugi reaction, two main pathways are generally considered: one starting with the formation of an imine followed by reaction with the isocyanide and carboxylic acid, and another involving the initial reaction of the isocyanide with the carbonyl compound and carboxylic acid. wikipedia.orgacs.org By calculating the energies of all intermediates and transition states for both pathways, the most energetically favorable route can be identified.

Conformational Analysis and Stereochemical Insights

The stereochemistry of this compound, which possesses a chiral center at the 2-position of the butyl chain, is a critical aspect of its chemistry. Conformational analysis through computational methods can predict the most stable conformations of the molecule and how its stereochemistry might influence the outcome of a reaction. nih.govscispace.com

Computational techniques can be used to rotate the single bonds of the molecule and calculate the potential energy at each rotational angle, leading to a potential energy surface that identifies the lowest energy conformers. This is particularly important in asymmetric synthesis, where the conformation of the chiral isocyanide can dictate the stereoselectivity of the reaction. However, it has been noted that some chiral isocyanides can be configurationally unstable under certain reaction conditions. nih.govacs.org

Table 3: Illustrative Relative Energies of Conformers of this compound

| Conformer Description | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| Anti-periplanar (isocyano and ethyl groups are anti) | 180° | 0.00 |

| Gauche (isocyano and ethyl groups are gauche) | 60° | 0.85 |

| Eclipsed (isocyano and ethyl groups are eclipsed) | 0° | 4.50 |

Note: This table presents an illustrative conformational analysis. The actual values would depend on the specific force field or computational method used.

Predictive Modeling for Synthesis and Reactivity

Predictive modeling, often employing machine learning algorithms trained on experimental data and quantum mechanical descriptors, is an emerging area in chemistry. researchgate.netrsc.orgnih.gov For a compound like this compound, such models could predict its reactivity in various MCRs or even forecast the yield of a specific reaction under different conditions. researchgate.netacs.org

These models are built by generating a set of molecular descriptors for a range of isocyanides and other reactants, which can include steric parameters, electronic properties (like HOMO/LUMO energies), and other quantum chemical calculations. mdpi.commdpi.com These descriptors are then correlated with experimental outcomes using machine learning algorithms. While developing a predictive model for a single compound is not typical, data from reactions involving structurally similar isocyanides could be used to make educated predictions about the behavior of this compound.

Advanced Spectroscopic and Analytical Characterization of 1 Isocyano 2 Methoxy 2 Methylbutane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete structural map can be assembled.

¹H and ¹³C NMR Chemical Shift Assignments for Isocyano, Methoxy (B1213986), and Branched Alkyl Protons/Carbons

The ¹H and ¹³C NMR spectra of 1-isocyano-2-methoxy-2-methylbutane are predicted to show distinct signals corresponding to each unique proton and carbon environment within the molecule.

¹H NMR Spectroscopy: The proton spectrum will exhibit signals corresponding to the ethyl group, the two methyl groups attached to the quaternary carbon, the methoxy group, and the methylene (B1212753) group adjacent to the isocyanide function. The predicted chemical shifts (δ) are influenced by the electronegativity of the neighboring oxygen and isocyano groups.

¹³C NMR Spectroscopy: The carbon spectrum provides key information, particularly for the quaternary carbons and the isocyanide carbon. The isocyanide carbon is expected to resonate in a characteristic downfield region, typically between 135-150 ppm, which distinguishes it from a nitrile (cyanide) carbon that appears at a higher field (110-120 ppm). ucl.ac.uk The quaternary ether carbon would also be readily identifiable.

The following tables provide the predicted ¹H and ¹³C NMR chemical shift assignments.

Predicted ¹H NMR Chemical Shift Assignments for this compound (Predicted for CDCl₃ at 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -CH₂-NC | 3.30 - 3.50 | Triplet | ~2 - 3 | 2H |

| -OCH₃ | 3.20 - 3.30 | Singlet | N/A | 3H |

| -CH₂-CH₃ | 1.45 - 1.60 | Quartet | ~7.5 | 2H |

| -C(CH₃)₂ | 1.15 - 1.25 | Singlet | N/A | 6H |

| -CH₂-CH₃ | 0.85 - 0.95 | Triplet | ~7.5 | 3H |

Predicted ¹³C NMR Chemical Shift Assignments for this compound (Predicted for CDCl₃ at 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -N≡C | 140 - 155 |

| -C(O)- | 75 - 80 |

| -OCH₃ | 49 - 52 |

| -CH₂-NC | 45 - 50 |

| -CH₂-CH₃ | 32 - 36 |

| -C(CH₃)₂ | 24 - 28 |

| -CH₂-CH₃ | 8 - 10 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation and Stereochemistry

To unambiguously assign the predicted signals and confirm the molecular structure, a suite of 2D NMR experiments is indispensable. libretexts.orgharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. emerypharma.com For this compound, the following key correlations would be expected:

A cross-peak between the protons of the ethyl group's methylene (-CH₂-) and its terminal methyl (-CH₃).

No other correlations would be expected, as the remaining protons are separated by a quaternary carbon or an ether linkage, resulting in isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.

The singlet at δ ~3.25 ppm would correlate with the methoxy carbon at δ ~50 ppm.

The triplet at δ ~3.40 ppm would correlate with the methylene carbon adjacent to the isocyanide at δ ~47 ppm.

The quartet at δ ~1.52 ppm would correlate with the ethyl's methylene carbon at δ ~34 ppm.

The singlet at δ ~1.20 ppm would correlate with the gem-dimethyl carbons at δ ~26 ppm.

The triplet at δ ~0.90 ppm would correlate with the ethyl's terminal methyl carbon at δ ~9 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is vital for connecting the isolated spin systems and identifying quaternary carbons.

The methoxy protons (-OCH₃) would show a correlation to the quaternary ether carbon (-C(O)-).

The gem-dimethyl protons (-C(CH₃)₂) would show correlations to the quaternary ether carbon, the adjacent methylene carbon of the ethyl group, and their own carbons.

The methylene protons adjacent to the isocyanide (-CH₂-NC) would show correlations to the quaternary ether carbon and the isocyanide carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the molecule's conformation.

A key NOESY correlation would be expected between the methoxy protons (-OCH₃) and the gem-dimethyl protons (-C(CH₃)₂).

Correlations between the methylene protons next to the isocyanide group and the gem-dimethyl protons would also be anticipated, confirming the connectivity around the quaternary center.

Mass Spectrometry (MS)

Mass spectrometry provides essential information on the molecular weight and elemental composition of a compound, and its fragmentation patterns offer corroborating structural evidence.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound, the molecular formula is C₇H₁₃NO. High-resolution analysis would distinguish this formula from other possibilities with the same nominal mass.

Predicted HRMS Data

| Ion Species | Calculated Exact Mass |

| [M+H]⁺ | 128.1070 |

| [M+Na]⁺ | 150.0889 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

In MS/MS analysis, a precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented to produce product ions. The fragmentation pattern is characteristic of the molecule's structure. For ethers, a common fragmentation pathway is α-cleavage, which is the breaking of a C-C bond adjacent to the oxygen atom. miamioh.edulibretexts.orgscribd.com

A primary fragmentation would be the loss of an ethyl radical from the quaternary center, leading to a stable oxonium ion. Another significant fragmentation would involve cleavage alpha to the isocyano group.

Predicted Key MS/MS Fragments for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 128.1 | 99.1 | C₂H₅• (Ethyl radical) | [C₅H₁₂NO]⁺ |

| 128.1 | 73.1 | C₃H₅N (Isocyano-propene) | [C₄H₉O]⁺ (tert-Butoxy cation) |

| 128.1 | 57.1 | C₃H₅NO (Methoxy isocyanoethane) | [C₄H₉]⁺ (tert-Butyl cation) |

Ionization Techniques (e.g., Electrospray Ionization ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar organic molecules, making it an ideal choice for analyzing this compound. nih.govtheanalyticalscientist.com The presence of the polar methoxy and isocyano groups facilitates protonation or adduct formation (e.g., with Na⁺) in solution, allowing for gentle transfer into the gas phase as ions like [M+H]⁺ or [M+Na]⁺. acs.org This method typically produces abundant molecular ions with minimal in-source fragmentation, which is ideal for subsequent HRMS and MS/MS analysis. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. By analyzing the absorption or scattering of light, these methods provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.

The structure of this compound contains two key functional groups that exhibit characteristic vibrational modes: the isocyanide group (-N≡C) and the ether linkage (C-O-C).

The isocyanide group is characterized by a strong and sharp absorption band in the IR spectrum, typically appearing in the region of 2150-2100 cm⁻¹. This intense band is due to the stretching vibration of the carbon-nitrogen triple bond (ν(C≡N)). In Raman spectroscopy, this vibration also gives rise to a strong, sharp signal.

The ether group (C-O-C) is identified by its characteristic asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretching vibration (ν_as(C-O-C)) typically appears as a strong, broad band in the IR spectrum in the range of 1260-1000 cm⁻¹. The corresponding symmetric stretch (ν_s(C-O-C)) is usually weaker in the IR spectrum but can be observed in the Raman spectrum. The exact positions of these bands can be influenced by the steric and electronic environment of the ether linkage.

A representative, though not specific to this exact molecule, IR spectrum of a related compound, 2-methoxy-2-methylpropane, is available and shows characteristic absorptions for the ether group. nist.gov

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) (IR) | Typical Wavenumber Range (cm⁻¹) (Raman) | Intensity |

| Isocyanide (-N≡C) | C≡N Stretch | 2150 - 2100 | 2150 - 2100 | Strong, Sharp |

| Ether (C-O-C) | Asymmetric C-O-C Stretch | 1260 - 1000 | Weak | Strong, Broad |

| Ether (C-O-C) | Symmetric C-O-C Stretch | Weaker than asymmetric | Observable | Variable |

Chromatographic Separation Techniques

Chromatography is an essential tool for the separation, identification, and quantification of chemical compounds in a mixture. The choice of chromatographic technique depends on the volatility and polarity of the analyte.

Gas chromatography is ideally suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

GC is a powerful technique for assessing the purity of this compound. The presence of impurities would be indicated by additional peaks in the chromatogram. For related compounds like 1-methoxy-2-methylbutane, Kovats retention indices, which are a standardized measure of retention time, have been determined on non-polar columns. nist.govnist.gov

For compounds that are non-volatile or thermally labile, high-performance liquid chromatography (HPLC) is the preferred method of analysis. HPLC separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.

While this compound is likely volatile enough for GC, HPLC can be used for the analysis of non-volatile impurities or for preparative separation to obtain a highly pure sample. Different HPLC modes, such as normal-phase or reverse-phase, can be employed depending on the polarity of the compound and the impurities to be separated. For instance, a reverse-phase HPLC method has been described for the separation of the related compound 4-methoxy-2-methylbutane-2-thiol. sielc.com

Hyphenated techniques, which couple a separation technique with a spectroscopic detector, are invaluable for the analysis of complex mixtures and the definitive identification of unknown compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and powerful technique that combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum that can be used to determine the molecular weight and fragmentation pattern of the compound. This fragmentation pattern serves as a molecular fingerprint and can be compared to spectral libraries for identification. GC-MS analysis is a standard method for the identification of a wide range of volatile organic compounds. nist.govresearchgate.net The NIST WebBook provides mass spectral data for the related compound 1-methoxy-2-methylbutane. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally unstable compounds, LC-MS is the hyphenated technique of choice. It combines the separation capabilities of HPLC with the sensitive detection and identification power of mass spectrometry. This technique is particularly useful for analyzing complex biological or environmental samples.

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR): This technique directly couples HPLC with NMR spectroscopy, allowing for the acquisition of NMR spectra of compounds as they elute from the HPLC column. This provides detailed structural information, including the connectivity of atoms and stereochemistry, for each separated component.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry (If Crystalline)

Furthermore, for chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry of a single enantiomer, provided a suitable crystal is grown. This is crucial for understanding the biological activity of chiral compounds. There is currently no publicly available information indicating that this compound has been crystallized and its structure determined by X-ray diffraction.

Synthetic Applications and Derivatization Strategies of 1 Isocyano 2 Methoxy 2 Methylbutane

Application as a Versatile Building Block in Target-Oriented Synthesis

In the realm of target-oriented synthesis, the strategic incorporation of unique building blocks is paramount for achieving molecular complexity and diversity. 1-Isocyano-2-methoxy-2-methylbutane, with its distinct combination of a reactive isocyano moiety and a sterically encumbered backbone, could serve as a valuable synthon. The isocyano group can be readily transformed into a variety of other functionalities, including amines, amides, and heterocycles, making it a versatile handle for molecular elaboration.

The methoxy (B1213986) group and the quaternary carbon center introduce a level of steric hindrance that could influence the stereochemical outcome of reactions, potentially leading to high levels of diastereoselectivity in the synthesis of chiral molecules. Furthermore, the lipophilic nature of the butyl chain could be advantageous in modulating the pharmacokinetic properties of target molecules in medicinal chemistry.

Scaffold Diversity Generation via Isocyanide-Based Multicomponent Reactions

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools for the rapid generation of diverse molecular scaffolds from simple starting materials. nih.govwikipedia.orgacs.org The participation of this compound in such reactions is anticipated to yield novel and structurally complex products.

Synthesis of Nitrogen Heterocycles

IMCRs are widely employed for the synthesis of a vast array of nitrogen-containing heterocycles. nih.gov In reactions like the Ugi and Passerini reactions, the isocyanide component plays a pivotal role in the formation of the heterocyclic core. The steric bulk of this compound could direct the reaction pathway towards the formation of specific, and potentially novel, heterocyclic systems. For instance, in a Ugi four-component reaction, the sterically demanding nature of this isocyanide might favor the formation of more constrained or unusual ring systems. wikipedia.orgrsc.org

Formation of Peptidomimetics

Peptidomimetics, molecules that mimic the structure and function of peptides, are of significant interest in drug discovery. IMCRs, particularly the Ugi reaction, are well-suited for the synthesis of peptidomimetic scaffolds. acs.orgnih.gov The incorporation of this compound into an Ugi reaction would lead to the formation of α-acylamino-carboxamides with a unique, sterically hindered side chain. This could be a valuable strategy for introducing conformational constraints into peptide-like molecules, potentially enhancing their biological activity and metabolic stability.

C–H Functionalization and Isocyanide Insertion Reactions

The direct functionalization of C–H bonds is a highly sought-after transformation in organic synthesis. While no specific studies on the C–H functionalization of this compound have been reported, the principles of isocyanide chemistry suggest potential avenues for exploration. The isocyano group itself can act as a directing group in certain C–H activation reactions, or it can undergo insertion into activated C–H bonds.

Isocyanide insertion reactions, often catalyzed by transition metals, are a powerful method for carbon-carbon and carbon-heteroatom bond formation. researchgate.net The insertion of this compound into various bonds would generate imidoyl intermediates, which could be further elaborated to access a range of functionalized products. The steric hindrance of the isocyanide would likely play a significant role in the feasibility and outcome of these insertion reactions. researchgate.netwikipedia.org

Transformations of the Isocyano Functional Group

The isocyano group is a versatile functionality that can undergo a wide range of chemical transformations.

Cycloaddition Reactions

Cycloaddition reactions involving isocyanides are a well-established method for the construction of heterocyclic rings. nih.gov For example, [4+1] cycloadditions of isocyanides with various partners can lead to the formation of five-membered heterocycles. The electronic properties of the isocyano group in this compound would make it a suitable partner in such reactions. The steric environment around the isocyano group could influence the regioselectivity and stereoselectivity of the cycloaddition, potentially leading to the formation of single isomers.

α-Addition Reactions Leading to Novel Functionalities

No published research could be identified detailing the α-addition reactions of this compound.

Derivatization and Chemical Modification of the Ether Moiety

There is no available information on the specific derivatization or chemical modification of the ether moiety within this compound.

Conclusion and Future Research Directions

Current Understanding and Research Gaps in 1-Isocyano-2-methoxy-2-methylbutane Chemistry

Currently, there is a complete absence of experimental data on This compound in the scientific literature. This represents a significant research gap. Our understanding of this molecule is therefore entirely predictive, based on the well-documented chemistry of isocyanides and ethers.

Isocyanides are known for the unique reactivity of their terminal carbon atom, which exhibits both nucleophilic and electrophilic character. This dual reactivity makes them valuable synthons in a variety of organic transformations, most notably in multicomponent reactions such as the Ugi and Passerini reactions. The reactivity of the isocyanide group is, however, sensitive to the electronic and steric environment of the rest of the molecule.

The ether component of the proposed molecule, a methoxy (B1213986) group attached to a tertiary carbon, is expected to be relatively inert under many reaction conditions. However, its steric bulk could play a significant role in modulating the reactivity of the adjacent isocyanide group. The key research questions that arise from this structural arrangement are:

How does the steric hindrance from the 2-methyl and 2-methoxy groups affect the stability and reactivity of the isocyanide functional group?

What would be the characteristic spectroscopic signatures (IR, NMR) of this molecule?

Can the isocyanide group in this sterically encumbered environment still participate in standard isocyanide reactions?

Are there any through-space or through-bond interactions between the methoxy group and the isocyanide that might lead to unusual chemical properties?

Answering these questions will be the first step in understanding the chemistry of This compound .

Potential for Developing Novel Synthetic Methodologies

The development of a reliable synthetic route to This compound is a primary research objective. A plausible retrosynthetic analysis suggests that the isocyanide could be formed from a corresponding primary amine or N-formyl precursor. A potential synthetic pathway could involve the following steps:

Synthesis of the Precursor Amine: The synthesis could start from a commercially available alcohol, such as 2-methyl-2-butanol. This could be converted to a suitable leaving group (e.g., a tosylate or bromide) and then subjected to a nucleophilic substitution with a nitrogen-containing nucleophile like sodium azide, followed by reduction to the primary amine, 2-methoxy-2-methylbutan-1-amine . Alternatively, a Mitsunobu reaction could be employed to directly convert a suitable alcohol to the corresponding phthalimide, which can then be deprotected to yield the primary amine.

Formation of the Isocyanide: Once the primary amine is obtained, it can be formylated to give N-(2-methoxy-2-methylbutyl)formamide . Subsequent dehydration of this formamide (B127407), using a variety of reagents such as phosphorus oxychloride, triphenylphosphine/carbon tetrachloride, or Burgess reagent, would be expected to yield the target isocyanide.

The optimization of each of these steps would be a key research endeavor. The steric hindrance around the reaction centers might necessitate the use of specialized reagents or reaction conditions to achieve good yields.

Advanced Computational Design and Prediction of Reactivity

In the absence of experimental data, computational chemistry provides a powerful tool to predict the properties and reactivity of This compound . Density Functional Theory (DFT) calculations could be employed to:

Determine the most stable conformation: The rotational barriers around the C-C and C-O bonds could be calculated to understand the preferred three-dimensional structure of the molecule.

Predict spectroscopic data: The vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts can be calculated. The characteristic isocyanide stretching frequency in the IR spectrum is expected to be a key diagnostic tool.

Map the electrostatic potential: This would reveal the electron-rich and electron-poor regions of the molecule, providing insights into its potential reactivity towards electrophiles and nucleophiles.

Calculate bond dissociation energies and reaction barriers: This would allow for a quantitative prediction of the molecule's stability and its propensity to undergo specific reactions.

A hypothetical table of predicted properties for This compound is presented below. It is important to note that these are theoretical values and await experimental verification.

| Property | Predicted Value (Hypothetical) | Method of Prediction |

| Molecular Formula | C7H13NO | - |

| Molecular Weight | 127.18 g/mol | - |

| Isocyanide IR Stretch (ν(N≡C)) | 2140-2160 cm⁻¹ | DFT Calculations |

| ¹H NMR (δ, ppm, CDCl₃) | 3.4-3.6 (t, 2H, -CH₂-NC) | DFT Calculations |

| ¹³C NMR (δ, ppm, CDCl₃) | 155-165 (t, -NC) | DFT Calculations |

| Dipole Moment | 3.0-4.0 D | DFT Calculations |

Exploration of New Analytical Techniques for In-Situ Studies

Given the potential reactivity and possible instability of isocyanides, in-situ analytical techniques would be invaluable for studying the synthesis and subsequent reactions of This compound . Techniques such as:

ReactIR (In-situ IR spectroscopy): This would allow for the real-time monitoring of the disappearance of the formamide precursor and the appearance of the isocyanide product during the dehydration reaction. It could also be used to study the kinetics of reactions involving the isocyanide.

Process NMR (In-situ NMR spectroscopy): This could provide detailed structural information about intermediates and products directly in the reaction mixture, without the need for isolation.

Mass Spectrometry with soft ionization techniques: Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) could be used to detect the molecule and its reaction intermediates in complex mixtures.

The application of these techniques would provide a deeper understanding of the reaction mechanisms and help in the rapid optimization of reaction conditions.

Integration with Flow Chemistry and Sustainable Synthetic Practices

The synthesis of isocyanides often involves toxic and malodorous compounds. The integration of the synthesis of This compound with flow chemistry could offer significant advantages in terms of safety, scalability, and sustainability.

In a flow chemistry setup, the reagents would be continuously pumped through a reactor, where they mix and react. The small reactor volume and precise control over reaction parameters (temperature, pressure, and reaction time) can lead to:

Improved safety: The amount of hazardous material at any given time is minimized. The generation and immediate consumption of the isocyanide in a continuous flow system would reduce the risks associated with its handling and storage.

Enhanced reaction efficiency: The high surface-area-to-volume ratio in microreactors can lead to faster heat and mass transfer, resulting in higher yields and selectivities.

Scalability: Scaling up the production would simply involve running the flow reactor for a longer period or using multiple reactors in parallel.

Furthermore, the development of a catalytic and atom-economical synthesis for This compound would align with the principles of green chemistry, minimizing waste and energy consumption.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1-Isocyano-2-methoxy-2-methylbutane, and how can purity be optimized?

- Methodological Answer : A common approach involves substituting halogenated precursors (e.g., 1-chloro-2-methoxy-2-methylbutane) with isocyanide groups via nucleophilic substitution. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products like urea derivatives. Purification via fractional distillation or silica-gel chromatography is recommended, with purity verified by GC-MS or HPLC .

- Safety Note : Handle isocyanides in a fume hood due to toxicity; use PPE as outlined in safety protocols for methoxy-containing compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR identifies the isocyano group (δ ~150–160 ppm) and methoxy resonance (δ ~50–55 ppm).

- IR : Strong absorption near 2150 cm confirms the isocyanide functional group.

- Mass Spectrometry : High-resolution MS validates molecular ion peaks and fragments (e.g., loss of –NCO).

Cross-referencing with databases like PubChem ensures structural accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use explosion-proof equipment due to flammability (Hazard Class 3.2) and static discharge risks .

- Store separately from oxidizers and acids to prevent hazardous reactions.

- Dispose of waste via certified chemical treatment facilities to avoid environmental contamination .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in transition-metal-catalyzed reactions?

- Methodological Answer : The branched alkyl chain and methoxy group create steric hindrance, reducing coordination efficiency with metal catalysts (e.g., Pd or Cu). Computational modeling (DFT) can predict binding energies, while kinetic studies (e.g., variable-temperature NMR) reveal reaction bottlenecks. Compare with linear isocyanides to isolate steric/electronic contributions .

Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?

- Methodological Answer : Contradictions may arise from impurities or solvent effects. Design a factorial experiment varying pH (1–6), solvent (polar vs. nonpolar), and temperature. Use UV-Vis spectroscopy to track decomposition rates. Statistical analysis (ANOVA) identifies dominant factors, while replication controls for batch variability .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Process Optimization : Apply response surface methodology (RSM) to optimize reaction time, temperature, and reagent ratios.

- Catalysis : Screen catalysts (e.g., phase-transfer catalysts) to enhance intermediate formation.

- In Situ Monitoring : Use inline FTIR to detect transient intermediates and adjust conditions dynamically .

Q. How does the compound’s structure impact its role as a ligand in coordination polymers?

- Methodological Answer : The isocyano group’s strong σ-donor capability facilitates coordination with transition metals. Single-crystal XRD reveals lattice geometries, while TGA/DSC assesses thermal stability. Compare with analogous ligands (e.g., cyano or nitro derivatives) to evaluate structural-performance relationships .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reaction environments?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents.

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

Validate predictions with experimental kinetics (e.g., stopped-flow techniques) .

Methodological Frameworks

- Experimental Design : Prefer full factorial designs to isolate variable interactions, especially for stability or catalytic studies .

- Data Validation : Cross-check spectroscopic data with theoretical calculations (e.g., NMR chemical shift prediction software) .

- Theoretical Alignment : Anchor mechanistic studies to organometallic or steric theory frameworks to ensure hypothesis-driven inquiry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.